N-(4-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a substituted dihydropyridinone ring. The compound’s key structural elements include:
- 1,2-dihydropyridin-1-yl core: A partially unsaturated six-membered ring system that may influence electronic properties and conformational flexibility.
- Piperidine-1-sulfonyl substituent: A polar sulfonamide group linked to a piperidine ring, which can enhance solubility and modulate target binding affinity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-14-4-6-15(7-5-14)20-17(23)13-21-12-16(8-9-18(21)24)27(25,26)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQXQNBRUXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with two closely related derivatives:
Key Observations :
- Fluorine’s electron-withdrawing nature may alter electronic interactions in binding pockets .
- Functional Group Impact: The piperidine-sulfonyl group in the target compound introduces polarity and steric bulk, which may improve solubility but complicate synthetic routes compared to simpler analogues like N-(4-chlorophenyl)-2-(hydroxyimino)-acetamide .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding: The hydroxyimino analogue forms intermolecular C–H⋯O, N–H⋯N, and O–H⋯O bonds, resulting in layered crystal structures . In contrast, the target compound’s sulfonyl and acetamide groups likely favor different H-bond networks, influencing solubility and solid-state stability.
- Conformational Flexibility: The dihydropyridinone ring in the target compound may adopt planar or puckered conformations, affecting binding to biological targets. This contrasts with the rigid hydroxyimino structure in N-(4-chlorophenyl)-2-(hydroxyimino)-acetamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
